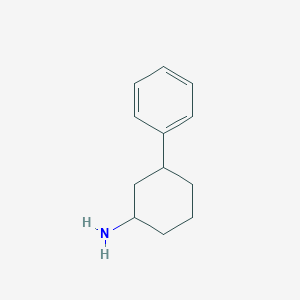

3-Phenyl-cyclohexylamine

Description

Structure

3D Structure

Properties

IUPAC Name |

3-phenylcyclohexan-1-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N/c13-12-8-4-7-11(9-12)10-5-2-1-3-6-10/h1-3,5-6,11-12H,4,7-9,13H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJRUDCMOPMVAIB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CC(C1)N)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 3 Phenyl Cyclohexylamine and Its Analogues

Stereoselective Synthesis Approaches for 3-Phenyl-cyclohexylamine Isomers

Achieving stereocontrol in the synthesis of this compound isomers is crucial for their application in pharmaceuticals and materials science. Both diastereoselective and enantioselective strategies have been developed to access specific stereoisomers with high purity.

Diastereoselective Synthesis

Diastereoselective synthesis aims to control the relative stereochemistry of multiple stereocenters within a molecule. For this compound, this involves controlling the cis/trans relationship between the phenyl and amino groups on the cyclohexane (B81311) ring.

One notable approach involves the sequential opening of cyclohexene (B86901) oxide and aziridinium (B1262131) ions, which has been shown to produce trans-1,2-diamines with high diastereoselectivity. umich.edu While not directly synthesizing this compound, this methodology demonstrates a powerful strategy for controlling stereochemistry in cyclohexyl systems that could be adapted. Another strategy involves the photocatalyzed [4+2] cycloaddition of benzocyclobutylamines with α-substituted vinylketones, which yields highly functionalized cyclohexylamine (B46788) derivatives with excellent diastereoselectivities (often >20:1 dr). nih.govrsc.org This method allows for the creation of adjacent tertiary and all-carbon quaternary stereocenters, a significant challenge in organic synthesis. rsc.org

Further research has demonstrated the synthesis of bicyclic scaffolds inspired by natural products, achieving high stereoselectivity in the creation of complex molecules. semanticscholar.org For instance, a lycoposerramine-R alkaloid inspired scaffold was synthesized with diastereomeric ratios of up to 10:1. semanticscholar.org These methods, while not directly targeting this compound, showcase advanced techniques for achieving high diastereoselectivity in the synthesis of substituted cyclohexanes.

Enantioselective Synthesis through Catalysis (e.g., Photocatalyzed Cycloadditions)

Enantioselective synthesis focuses on the preferential formation of one enantiomer over the other. Catalytic methods, particularly those involving photocatalysis, have emerged as powerful tools for achieving high enantioselectivity in the synthesis of chiral cyclohexylamines.

A visible-light-enabled [4+2] cycloaddition of benzocyclobutylamines with unsaturated enones has been developed, which, when combined with a chiral phosphoric acid (CPA) catalyst, can achieve good enantioselectivity (e.g., 85:15 er) and excellent diastereoselectivity (>20:1 dr). nih.govresearchgate.net This synergistic approach using photoredox and chiral acid catalysis provides a pathway to chiral cyclohexylamine derivatives. nih.gov Similarly, enantioselective [3+2] photocycloadditions of aryl cyclopropyl (B3062369) ketones have been reported, demonstrating the power of dual-catalyst systems in constructing stereochemically complex cyclopentanes, a strategy that could potentially be extended to cyclohexyl systems. nih.gov

The development of directing-group-free enantioselective [2+2] photocycloaddition reactions represents another significant advancement. chemistryviews.org An iridium-catalyzed asymmetric allylic etherification followed by a visible-light-induced [2+2] cycloaddition has been used to synthesize enantioenriched oxa- acib.atyork.ac.uk-bicyclic heptanes with excellent enantioselectivities. chemistryviews.org This cascade approach highlights the potential for creating chiral cyclobutanes that can serve as precursors to more complex cyclohexylamine structures. Furthermore, merging photocatalysis and Lewis acid catalysis has enabled the intermolecular diastereoselective and enantioselective synthesis of pyrrolo[1,2-a]indoles via a [3+2] cycloaddition, showcasing another innovative catalytic strategy. rsc.org

Biocatalytic Pathways for 3-Substituted Cyclohexylamine Derivatives

Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis. Enzymes can catalyze reactions with high regio- and stereoselectivity under mild conditions.

A notable biocatalytic approach transforms prochiral bicyclic diketones into a single diastereomer of 3-substituted cyclohexylamine derivatives through three consecutive enzymatic steps. york.ac.ukresearchgate.net This process utilizes a C-C hydrolase, a lipase, and an ω-transaminase to establish two chiral centers with excellent enantiomeric excess (>99% ee). researchgate.net This multi-enzyme cascade demonstrates the potential for creating complex chiral amines from simple starting materials. acib.atresearchgate.net

Amine transaminases (ATAs) are particularly valuable for the stereoselective synthesis of chiral amines. mdpi.com The biotransamination of ketones, such as 3,4-dihydro-2H-1,5-benzoxathiepin-3-one, has been optimized to produce enantiopure amines by carefully selecting the enzyme and reaction conditions. mdpi.com These enzymatic methods provide a direct route to chiral amines that are difficult to access through conventional chemistry.

Development of Novel Chemical Routes for Functionalized this compound Derivatives

The development of new chemical reactions and strategies is essential for expanding the diversity of available functionalized this compound derivatives.

An innovative approach involves the visible-light-enabled [4+2] cycloaddition of benzocyclobutylamines with α-substituted vinylketones. nih.govrsc.org This method provides access to highly functionalized benzocyclohexylamines with a broad substrate scope and good functional group tolerance. nih.govrsc.org The reaction proceeds with high atom economy under mild conditions. nih.gov Synthetic transformations of the resulting products can lead to other valuable molecules, such as amino alcohols and cyclobutene (B1205218) derivatives. nih.gov

Another novel route utilizes the reaction of 2-cyano-N-cyclohexylacetamide with N,N-dimethylformamide dimethyl acetal (B89532) (DMF-DMA) to produce (E)-2-cyano-N-cyclohexyl-3-(dimethylamino)acrylamide. raco.cat This intermediate can then be reacted with various hydrazine (B178648) derivatives and other amines to create a range of fused heterocyclic compounds containing the cyclohexylamine moiety. raco.cat Furthermore, a catalyst-free, one-pot, three-component reaction of aldehydes, malononitrile, and cyclohexylamine has been developed to synthesize highly functionalized 1,4-dihydropyridine (B1200194) derivatives in an aqueous methanol (B129727) solution. researchgate.net

One-pot multicomponent reactions are also being explored for the synthesis of novel thiazolidinone derivatives, starting from primary amines like cyclohexylamine, phenyl isothiocyanate, and dimethyl acetylenedicarboxylate. crimsonpublishers.com These methods offer efficient and straightforward access to complex molecular architectures.

Structure Activity Relationship Sar and Molecular Modeling of 3 Phenyl Cyclohexylamine Derivatives

Influence of Phenyl and Cyclohexyl Moiety Modifications on Biological Activity

The biological activity of 3-Phenyl-cyclohexylamine derivatives is highly sensitive to modifications of both the phenyl and cyclohexyl rings. SAR studies have illuminated key structural features that govern potency and efficacy.

Phenyl Ring Modifications: Substitutions on the aromatic ring can dramatically alter the pharmacological profile. The electronic properties and position of substituents are critical. For instance, in related arylcyclohexylamines like phencyclidine (PCP), increasing the electron density of the aromatic ring with a 3-NH2 group, or only slightly reducing it with a 3-F group, helps retain PCP-like activity. nih.gov Conversely, introducing strongly electron-withdrawing groups, such as 3-NO2, leads to a loss of this activity. nih.gov Extending the aromatic system, as seen in analogs with naphthalene rings, also abolishes PCP-like effects. nih.gov In other series, 2- and 3-substituted compounds on the phenyl ring have been found to be generally more active than their 4-substituted counterparts. mdpi.com The nature of the substituent is also key; for example, chloro-substituents were found to be generally acceptable, whereas powerful electron-withdrawing groups like CF3 and OCF3 resulted in fewer effective analogues. mdpi.com

Cyclohexyl Moiety Modifications: Alterations to the cyclohexyl ring also significantly impact biological activity. Hydroxylation of the cyclohexyl ring in PCP analogues has been shown to decrease both potency and efficacy. nih.gov The introduction of methyl groups on the cyclohexyl ring can reduce potency without affecting efficacy. nih.gov The orientation of substituents on the cyclohexyl ring is also a determining factor. For example, in a series of 3-[3-(phenalkylamino)cyclohexyl]phenol analogs, the relative orientation of the phenol moiety (equatorial) was maintained to assess antagonist activity at the μ-opioid receptor (MOR). unica.it

The following table summarizes the general effects of these modifications on the biological activity of arylcyclohexylamine derivatives, a class to which this compound belongs.

| Modification | Position | Substituent Type | Effect on Activity | Reference |

| Phenyl Ring | 3-position | Electron-donating (e.g., -NH2) | Retains activity | nih.gov |

| Phenyl Ring | 3-position | Strongly electron-withdrawing (e.g., -NO2) | Loss of activity | nih.gov |

| Phenyl Ring | 2- and 3-positions | General substituents (e.g., -Cl) | Generally more active than 4-substituted | mdpi.com |

| Cyclohexyl Ring | Any | Hydroxyl (-OH) | Decreased potency and efficacy | nih.gov |

| Cyclohexyl Ring | Any | Methyl (-CH3) | Reduced potency, efficacy maintained | nih.gov |

Stereochemical Determinants in Ligand-Target Interactions

Stereochemistry plays a pivotal role in the interaction between this compound derivatives and their biological targets. The three-dimensional arrangement of atoms dictates the molecule's ability to fit into a binding pocket and engage in specific interactions.

The relative orientation of the substituents on the cyclohexyl ring (cis/trans isomerism) and the absolute configuration of chiral centers (R/S enantiomerism) are critical determinants of activity. For instance, in a study of mitofusin activators, the trans-cyclohexanol stereoisomer of a parent compound was biologically active, while the corresponding cis-analog was not. nih.gov This highlights the precise spatial arrangement required for interaction with the target protein. Similarly, for the opioid-like drug cyclazocine, the (-)-isomer was found to be more potent than the (+)-isomer, demonstrating enantiomeric specificity. nih.gov

In the design of 3-[3-(phenalkylamino)cyclohexyl]phenol analogs as MOR antagonists, the stereochemistry was a key consideration. Molecular modeling showed that even with the same absolute stereochemistry, different N-substituents could lead to distinct binding orientations within the receptor pocket. unica.it For example, an N-phenylethyl derivative was oriented towards transmembrane helix 5 (TMH 5), while N-methylation of this compound resulted in a different orientation with a larger number of interactions, including ionic and hydrogen bonds with key residues like Asp147. unica.it These findings underscore that stereochemical features are fundamental to achieving high-affinity and selective ligand-target interactions.

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) studies establish mathematical models that correlate the chemical structures of a series of compounds with their biological activities. These models are invaluable for predicting the activity of novel derivatives and for understanding the physicochemical properties that drive biological effects.

For derivatives of 1-phenylcyclohexylamine (B1663984) (PCA), a close structural relative of 3-Phenyl-cyclohexyl-amine, QSAR studies have been successfully applied. osti.gov In one study, a set of 19 PCA analogues was used to develop a model correlating structural parameters with anticonvulsant activity and toxicity. The results indicated that the Frontier Orbital Energy (FOS) and the logarithm of the partition coefficient (LogP), a measure of lipophilicity, were good predictors of the maximum electroshock effective dose (MES ED50) and toxicity dose (TD50). osti.gov

In more advanced three-dimensional QSAR (3D-QSAR) studies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), the 3D properties of molecules are considered. For a series of 50 2-phenylcyclopropylmethylamine (PCPMA) derivatives, another related class of compounds, 3D-QSAR models demonstrated good predictive ability. mdpi.comnih.gov These studies revealed that steric, electrostatic, and hydrophobic fields were crucial for the binding affinity to the dopamine D3 receptor. mdpi.comnih.gov For example, the CoMFA model indicated that bulky groups near the phenyl ring and in the methylamine side chain were favorable for activity. mdpi.com Such models provide contour maps that visualize regions where modifications would likely enhance or diminish activity, guiding the design of more potent compounds. mdpi.comnih.gov

| QSAR Model | Compound Class | Key Descriptors | Predicted Property | Reference |

| 2D-QSAR | 1-Phenylcyclohexylamine (PCA) | FOS, LogP | Anticonvulsant activity (MES ED50), Toxicity (TD50) | osti.gov |

| 3D-QSAR (CoMFA/CoMSIA) | 2-Phenylcyclopropylmethylamine (PCPMA) | Steric, Electrostatic, Hydrophobic fields | D3 Receptor Binding Affinity | mdpi.comnih.gov |

Molecular Docking and Dynamics Simulations for Binding Mode Analysis

Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to predict and analyze the binding of a ligand to its target receptor at an atomic level.

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor, forming a stable complex. For phenylalkylamine derivatives, docking studies have been used to identify possible binding sites on T-type calcium channels. nih.gov These simulations can reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, that stabilize the ligand-receptor complex. For example, in a study of novel MOR antagonists based on a 3-[3-(phenalkylamino)cyclohexyl]phenol core, docking simulations showed that a protonated nitrogen atom could form an ionic bond and a hydrogen bond with an aspartate residue (Asp147) in the binding pocket, while the phenyl group engaged in π-π stacking with a tryptophan residue (Trp 293). unica.it

Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic behavior of the ligand-receptor complex over time, offering a more realistic representation of the binding event than static docking. These simulations can be used to assess the stability of the binding pose predicted by docking. figshare.com For 2-phenylcyclopropylmethylamine derivatives binding to the D3 receptor, 300-nanosecond MD simulations were performed to verify the stability of the docked poses. mdpi.comnih.gov Analysis of the simulation trajectories, including root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF), can confirm that the ligand remains stably bound within the active site. mdpi.com Furthermore, MD simulations can reveal how the protein structure adapts upon ligand binding and can be used to calculate binding free energies, providing a quantitative measure of binding affinity. mdpi.comnih.govarxiv.org

Pharmacophore Modeling and Virtual Screening for this compound Analogues

Pharmacophore Modeling: A pharmacophore model is an abstract representation of the key steric and electronic features that are necessary for a molecule to interact with a specific biological target. dovepress.comnih.gov These features typically include hydrogen bond donors, hydrogen bond acceptors, aromatic rings, and hydrophobic centers arranged in a specific 3D geometry. Models can be generated based on the structure of known active ligands (ligand-based) or from the structure of the receptor's binding site (structure-based). dovepress.comnih.gov For example, a pharmacophore model for mitofusin activators suggested that the linker between a cyclohexyl group and an aromatic moiety was important for maintaining an optimal spacing between key interacting groups. nih.gov

Virtual Screening: Once a pharmacophore model is developed, it can be used as a 3D query to search large databases of chemical compounds for molecules that match the required features. dovepress.comnih.govmdpi.comresearchgate.net This process, known as virtual screening, allows for the rapid identification of potential new hit compounds with a desired biological activity, significantly accelerating the drug discovery process. dovepress.com By combining pharmacophore modeling with molecular docking, researchers can refine the virtual screening results, prioritizing compounds that not only match the pharmacophore but also show favorable binding interactions in the target's active site. dovepress.com This integrated approach has been successfully used to discover novel inhibitors for various targets and can be effectively applied to identify new this compound analogues with tailored pharmacological profiles. nih.gov

Despite a comprehensive search of scientific literature, specific pharmacological data for the compound "this compound" corresponding to the detailed outline provided is not available. Research and published data focus on structurally related but distinct molecules, such as 1-phenylcyclohexylamine or more complex derivatives.

Therefore, it is not possible to generate a scientifically accurate article that strictly adheres to the requested outline for "this compound" due to the absence of published research findings for the following specified areas:

Pharmacological Target Profiling and Mechanism of Action Studies in Vitro and Animal Models

Enzyme Inhibition Studies

Fulfilling the request would require speculating or misrepresenting data from other compounds as being applicable to 3-Phenyl-cyclohexylamine, which would be scientifically inaccurate and violate the core instructions of the prompt.

Protein Kinase D1 (PDK1) Inhibition

There is currently no scientific literature available that specifically investigates the inhibitory activity of this compound on Protein Kinase D1 (PDK1).

Cholesteryl Ester Transfer Protein (CETP) Inhibition

In the available scientific literature, there are no studies that have examined the potential of this compound to act as an inhibitor of Cholesteryl Ester Transfer Protein (CETP).

Xanthine Oxidoreductase (XOR) and Uric Acid Transporter 1 (URAT1) Dual Inhibition

There is no evidence in the current body of scientific research to suggest that this compound functions as a dual inhibitor of Xanthine Oxidoreductase (XOR) and Uric Acid Transporter 1 (URAT1).

Mycolic Acid Cell Wall Assembly Enzyme Targeting (e.g., MmpL3, Epoxide Hydrolases)

There is no research available in the scientific literature to indicate that this compound targets mycolic acid cell wall assembly enzymes such as MmpL3 and epoxide hydrolases.

Monoamine Oxidase B (MAO-B) Inhibition

Current scientific literature does not provide any evidence of this compound acting as an inhibitor of Monoamine Oxidase B (MAO-B).

Exploration of Other Biological Activities (In Vitro and Animal Models)

While specific target-based studies on this compound are limited, broader research into the arylcyclohexylamine class of compounds, to which it belongs, has revealed a range of biological activities, primarily centered on the central nervous system. Arylcyclohexylamines are recognized for their diverse pharmacological effects, including anesthetic, analgesic, and neuroprotective properties. wikipedia.org

The primary mechanism of action for many arylcyclohexylamine derivatives is antagonism of the N-methyl-D-aspartate (NMDA) receptor, which leads to dissociative effects. nih.govmdpi.com This interaction is responsible for many of the central nervous system effects observed with this class of compounds. researchgate.net The structure of the arylcyclohexylamine, including the substitutions on the aryl and amine groups, plays a crucial role in determining the specific pharmacological profile. wikipedia.org

Studies on analogues of 1-phenylcyclohexylamine (B1663984) (PCA), a closely related compound, have demonstrated anticonvulsant activity in animal models, specifically in the mouse maximal electroshock (MES) seizure test. nih.govnih.gov The potency of these compounds in anticonvulsant and motor toxicity assays has been shown to correlate with their affinity for phencyclidine (PCP) binding sites in the brain. nih.gov

Furthermore, some derivatives of phencyclidine, the prototypical arylcyclohexylamine, have been shown to possess analgesic properties. nih.gov The cardiovascular effects of arylcyclohexylamines have also been investigated, with some compounds demonstrating an ability to prolong the cardiac action potential, potentially through the blockade of potassium conductance. nih.gov Additionally, central administration of some PCP receptor agonists has been shown to elicit hypotensive and bradycardic effects in animal models. nih.gov The role of the aromatic group in these compounds is critical for their binding to the PCP receptor and the dopamine uptake complex. nih.gov

It is important to note that while these activities are characteristic of the arylcyclohexylamine class, the specific biological profile of this compound itself requires more direct investigation to be fully elucidated.

Based on a comprehensive review of available scientific literature, there is currently insufficient specific data on the pharmacological properties of the chemical compound This compound to generate a thorough and scientifically accurate article that adheres to the provided outline.

Research and published studies detailing the antimicrobial, antioxidant, anti-inflammatory, antimalarial, and anticancer activities, as well as the selectivity and polypharmacology of this specific molecule, are not available in the public domain. The existing literature focuses on the broader class of arylcyclohexylamines or on positional isomers such as 1-phenylcyclohexylamine, and discussing these would fall outside the strict scope of the requested subject.

Therefore, it is not possible to provide the requested article on "this compound" covering the specified pharmacological targets and mechanisms of action.

Metabolic Fate and Biotransformation Studies in Vitro and Animal Models

Primary Metabolic Pathways (Phase I)

Phase I biotransformations primarily involve oxidation, reduction, and hydrolysis reactions catalyzed by various enzyme systems, most notably the cytochrome P450 (CYP450) superfamily located mainly in the liver. sigmaaldrich.comyoutube.com For arylcyclohexylamines, these reactions modify the core structure to prepare it for subsequent conjugation and elimination.

Hydroxylation is a major metabolic pathway for cyclohexylamine-containing compounds. nih.gov This process involves the addition of a hydroxyl (-OH) group to the molecule, which can occur on either the cyclohexyl ring or the aromatic system.

Cyclohexyl Ring Hydroxylation: Studies on phencyclidine (PCP) have shown that hydroxylation occurs on the cyclohexyl ring. nih.gov Specifically, the formation of 4-phenyl-4-piperidinocyclohexanol has been identified as a key metabolite in various species, including cats, monkeys, rabbits, and rats. nih.gov Similarly, the metabolism of cyclohexylamine (B46788) itself yields several hydroxylated products, such as trans-3-aminocyclohexanol and cis-4-aminocyclohexanol in rats. nih.gov Based on these findings, it is anticipated that 3-Phenyl-cyclohexylamine would undergo hydroxylation on the cyclohexyl ring at various positions.

Aromatic System Hydroxylation: Aromatic hydroxylation is another common Phase I reaction. While less prominent for cyclohexylamine itself, studies of related compounds suggest this pathway is possible. For instance, hydroxylation of the phenyl ring is a known metabolic route for some arylcyclohexylamine derivatives.

N-dealkylation is a primary metabolic route for secondary and tertiary amines, involving the removal of an alkyl group attached to the nitrogen atom. nih.govsemanticscholar.org This reaction is catalyzed by CYP450 enzymes and proceeds through an unstable carbinolamine intermediate. nih.gov

As this compound is a primary amine, it does not possess N-alkyl substituents and therefore cannot undergo N-dealkylation. However, this pathway is significant for many other arylcyclohexylamine drugs that are secondary or tertiary amines, such as ketamine and PCP. mdpi.com

O-Demethylation is a similar process involving the removal of a methyl group from a methoxy ether. This pathway would only be relevant for methoxy-substituted analogs of this compound, such as 3-MeO-PCP, and not the parent compound itself. mdpi.com

Deamination involves the removal of an amino group. Studies on the metabolism of cyclohexylamine have shown that deamination is a significant pathway in humans and is also observed in guinea pigs and rabbits. nih.gov This process likely involves the oxidation of the amine to form an unstable intermediate that subsequently hydrolyzes to a ketone. For this compound, deamination would be expected to produce 3-phenylcyclohexanone.

Carbinolamines are key intermediates in the CYP450-catalyzed N-dealkylation of secondary and tertiary amines. nih.gov The enzyme hydroxylates the carbon atom alpha to the nitrogen, forming the unstable carbinolamine, which then breaks down to yield the dealkylated amine and an aldehyde or ketone. nih.gov While this compound does not undergo N-dealkylation, carbinolamine intermediates are also proposed in the oxidative deamination pathway. The formation of an iminium ion is another critical step in the metabolism of many nitrogen-containing compounds, often preceding hydrolysis or further oxidation.

Conjugation Pathways (Phase II)

Phase II metabolism involves the conjugation of metabolites from Phase I with endogenous polar molecules, which renders them more water-soluble and facilitates their elimination from the body. nih.govdrughunter.com Common conjugation reactions include glucuronidation, sulfation, and acetylation. drughunter.com

The hydroxylated metabolites of this compound, formed during Phase I, are expected to be primary substrates for Phase II enzymes. Studies on cyclohexylamine have confirmed that its hydroxylated metabolites are excreted in the urine in both free and conjugated forms. nih.gov The most common conjugation pathway is glucuronidation, where UDP-glucuronosyltransferases (UGTs) attach glucuronic acid to the hydroxyl group. drughunter.com Sulfation, catalyzed by sulfotransferases (SULTs), is another likely pathway for these hydroxylated metabolites. drughunter.com

Comparative Metabolism Across Animal Models

Significant species differences exist in the metabolism of cyclohexylamine and its derivatives. nih.gov These variations can affect the metabolic profile and clearance of a compound.

Cyclohexylamine Metabolism: In rats and guinea pigs, only about 4-5% of a dose of cyclohexylamine is metabolized, with the majority excreted unchanged. nih.gov In humans, the metabolic rate is even lower at 1-2%. nih.gov In contrast, rabbits metabolize about 30% of the dose. nih.gov The primary metabolic pathway also differs: in rats, metabolism is mainly through hydroxylation of the cyclohexane (B81311) ring, whereas in humans, deamination is the more prominent route. nih.gov Rabbits and guinea pigs utilize both ring hydroxylation and deamination. nih.gov

Phencyclidine (PCP) Metabolism: In vitro studies using liver preparations have shown that rats and rabbits are much more active in metabolizing PCP than cats or monkeys. nih.gov All species studied produced 4-phenyl-4-piperidinocyclohexanol and 1-1-phenylcyclohexyl-4-hydroxy-piperidine. nih.gov

These findings suggest that the metabolism of this compound would also likely exhibit significant variability across different animal species, with potential differences in both the rate of metabolism and the predominance of specific pathways like hydroxylation versus deamination.

Interactive Data Table: Metabolites of Cyclohexylamine Identified in Various Species

| Metabolite | Human | Rat | Rabbit | Guinea Pig |

| Cyclohexanol | ✓ | ✓ | ✓ | ✓ |

| trans-Cyclohexane-1,2-diol | ✓ | ✓ | ✓ | |

| Cyclohexanone | ✓ | |||

| Cyclohexylhydroxylamine | ✓ | |||

| trans-3-Aminocyclohexanol | ✓ | ✓ | ✓ | |

| cis-3-Aminocyclohexanol | ✓ | ✓ | ✓ | |

| trans-4-Aminocyclohexanol | ✓ | ✓ | ✓ | |

| cis-4-Aminocyclohexanol | ✓ | ✓ | ✓ | |

| Data sourced from Renwick & Williams (1972). nih.gov |

Interactive Data Table: In Vitro Metabolites of Phencyclidine (PCP) in Liver Preparations

| Metabolite | Rat | Rabbit | Cat | Monkey |

| 4-Phenyl-4-piperidinocyclohexanol | ✓ | ✓ | ✓ | ✓ |

| 1-1-Phenylcyclohexyl-4-hydroxy-piperidine | ✓ | ✓ | ✓ | ✓ |

| N-(5-hydroxypentyl)-1-phenylcyclohexylamine | ✓ | ✓ | ✓ | ✓ |

| 5-(1-phenylcyclohexylamino)-valeric acid | ✓ | ✓ | ✓ | ✓ |

| 4-(4'-hydroxypiperidino)-4-phenylcyclohexanol | ✓ | |||

| Data sourced from Kammerer et al. (1984). nih.gov |

Application of In Vitro Models in Metabolic Profiling (e.g., Human Liver Microsomes)

The metabolic fate of xenobiotics, including pharmaceutical compounds and other chemical entities, is a critical area of investigation in drug development and toxicology. In vitro models, particularly human liver microsomes (HLMs), are indispensable tools for the early assessment of metabolic pathways. HLMs are subcellular fractions of hepatocytes that contain a high concentration of drug-metabolizing enzymes, most notably the cytochrome P450 (CYP450) superfamily. These models allow for the elucidation of metabolic profiles in a controlled environment, predicting in vivo biotransformation and identifying potential metabolites.

The predicted metabolic pathways for this compound in human liver microsomes would likely include:

Hydroxylation: The introduction of a hydroxyl group (-OH) is a common phase I metabolic reaction. For this compound, hydroxylation can occur on both the cyclohexyl ring and the phenyl ring. Hydroxylation of the cyclohexyl ring can lead to the formation of various isomeric hydroxy metabolites. Aromatic hydroxylation on the phenyl ring is also a probable metabolic route.

N-Dealkylation: Although this compound is a primary amine and does not have an N-alkyl substituent to be removed, this pathway is significant for many related arylcyclohexylamines that are secondary or tertiary amines.

Oxidative Deamination: The primary amine group of this compound could undergo oxidative deamination to form a ketone metabolite.

Following these initial phase I transformations, the resulting metabolites can undergo phase II conjugation reactions, such as glucuronidation, to increase their water solubility and facilitate their excretion. However, HLM models are primarily used to study phase I metabolism unless supplemented with necessary cofactors like UDPGA.

Based on these established metabolic pathways for related compounds, a predictive metabolic profile for this compound in human liver microsomes can be constructed. The following table outlines the potential metabolites that could be identified in such an in vitro study.

| Metabolite ID | Proposed Metabolite Name | Metabolic Reaction | Predicted m/z |

| M1 | 4-Hydroxy-3-phenyl-cyclohexylamine | Cyclohexyl Hydroxylation | 191.1310 |

| M2 | 3-(4-Hydroxyphenyl)-cyclohexylamine | Aromatic Hydroxylation | 191.1310 |

| M3 | 3-Phenyl-cyclohexanone | Oxidative Deamination | 174.1045 |

Role of 3 Phenyl Cyclohexylamine As a Chemical Scaffold in Medicinal Chemistry

Design and Synthesis of Structurally Diverse Libraries Based on the 3-Phenyl-cyclohexylamine Core

The generation of structurally diverse compound libraries is a cornerstone of modern drug discovery, enabling the exploration of vast chemical space to identify novel bioactive molecules. nih.govnih.gov The this compound scaffold is well-suited for the application of diversity-oriented synthesis (DOS) and combinatorial chemistry strategies to create such libraries. cam.ac.uknih.govnih.govcam.ac.uk These approaches aim to produce a wide range of analogs with varied stereochemistry, appendage diversity, and functional group arrays from a common starting material. cam.ac.uk

A key strategy for building a library around the this compound core involves a modular synthetic approach. This typically begins with a key intermediate that can be readily diversified in the final steps of the synthesis. For instance, a ketone precursor to the this compound can undergo a variety of transformations. Reductive amination with a diverse panel of primary and secondary amines can introduce a wide range of substituents on the nitrogen atom. Furthermore, modifications can be made to the phenyl ring and the cyclohexane (B81311) scaffold itself.

Key Diversification Points for a this compound Library:

| Position of Modification | Type of Diversity | Potential Functional Groups/Substituents |

| Amine Group | Appendage Diversity | Alkyl chains, cycloalkyl groups, aromatic and heteroaromatic rings, functionalized side chains |

| Phenyl Ring | Functional Group Diversity | Halogens, alkyl, alkoxy, nitro, cyano, trifluoromethyl groups at various positions (ortho, meta, para) |

| Cyclohexane Ring | Stereochemical & Scaffold Diversity | Introduction of substituents, ring contraction or expansion, conformational constraints |

The synthesis of these libraries can be performed using parallel synthesis techniques, allowing for the rapid generation of a large number of discrete compounds for biological screening. imperial.ac.ukresearchgate.netgoogle.com The choice of building blocks and reagents is crucial in maximizing the structural and functional diversity of the resulting library. cam.ac.uk

Contribution to Novel Drug Candidate Discovery

While specific drug candidates derived directly from the this compound scaffold are not extensively documented in publicly available literature, the broader class of phenylcyclohexylamines has significantly contributed to the discovery of novel therapeutic agents, particularly in the realm of CNS disorders. The primary biological target associated with this class of compounds is the NMDA receptor, an ionotropic glutamate (B1630785) receptor crucial for synaptic plasticity and memory function. nih.gov

Analogues of 1-phenylcyclohexylamine (B1663984) (PCA), a positional isomer of this compound, have been extensively studied for their anticonvulsant properties. nih.govacs.org A study of thirty-eight analogues of PCA demonstrated that many were effective in the mouse maximal electroshock (MES) seizure test, a common preclinical model for epilepsy. nih.govmdpi.com These findings suggest that the phenylcyclohexylamine scaffold is a viable starting point for the development of novel anticonvulsant drugs. nih.govmdpi.com It is plausible that derivatives of this compound could also exhibit similar activity, potentially with a different pharmacological profile due to the altered spatial relationship between the phenyl and amine groups.

The modulation of NMDA receptors by arylcyclohexylamines is a key area of interest. nih.govsemanticscholar.orggoogle.com Overactivation of these receptors is implicated in various neurological conditions, making NMDA receptor antagonists potential therapeutics. The this compound scaffold, by presenting the key pharmacophoric elements in a distinct orientation compared to the 1-isomer, could lead to the discovery of NMDA receptor modulators with novel subtype selectivity or improved side-effect profiles.

Scaffold Hopping and Bioisosteric Replacement Strategies

Scaffold hopping and bioisosteric replacement are powerful strategies in medicinal chemistry to identify novel chemotypes with improved pharmacological properties, better pharmacokinetics, or to circumvent existing intellectual property. nih.govresearchgate.netnih.gov The this compound scaffold can be both a subject and a product of these strategies.

Scaffold Hopping from the this compound Core:

Scaffold hopping aims to replace the central core of a molecule while retaining the essential pharmacophoric features. nih.govresearchgate.net For the this compound scaffold, this could involve replacing the cyclohexane ring with other cyclic or acyclic systems that maintain a similar spatial arrangement of the phenyl and amine groups.

Potential Scaffold Hops for the Cyclohexane Ring:

| Original Scaffold | Potential Replacement Scaffolds | Rationale |

| Cyclohexane | Cyclopentane, Cycloheptane | Altering ring size to fine-tune conformational flexibility and vectoral projection of substituents. |

| Piperidine, Tetrahydropyran | Introduction of heteroatoms to modulate physicochemical properties such as solubility and to introduce new hydrogen bonding interactions. | |

| Acyclic linkers | To explore more flexible conformations and potentially different binding modes. |

Bioisosteric Replacement within the this compound Scaffold:

Bioisosteric replacement involves substituting one atom or group with another that has similar physical or chemical properties, leading to a molecule with similar biological activity. drughunter.comnih.govprismbiolab.com The phenyl ring of the this compound scaffold is a prime candidate for bioisosteric replacement to modulate properties such as metabolic stability, solubility, and target affinity. drughunter.comnih.gov

Common Bioisosteric Replacements for the Phenyl Ring:

| Original Group | Bioisosteric Replacement | Potential Advantages |

| Phenyl | Pyridyl, Pyrimidinyl, Thienyl | Introduce heteroatoms to improve solubility, alter metabolic profile, and introduce new interaction points with the target. |

| Cyclohexyl, Bicyclo[1.1.1]pentyl | Increase sp³ character to improve solubility and metabolic stability ("escape from flatland"). chemrxiv.orgmykhailiukchem.org | |

| Halogenated Phenyl Rings | Modulate electronic properties and metabolic stability. |

These strategies, guided by computational modeling and structure-activity relationship (SAR) studies, can lead to the discovery of novel drug candidates with optimized properties, starting from the promising this compound scaffold.

Analytical Methodologies for 3 Phenyl Cyclohexylamine and Its Metabolites in Research Studies

Chromatographic Techniques for Separation and Quantitation

Chromatographic methods are fundamental for isolating 3-Phenyl-cyclohexylamine and its metabolites from complex mixtures, such as biological samples, and for their subsequent quantification. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most prominently used techniques.

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of arylcyclohexylamines. nih.govresearchgate.net It is particularly effective for separating non-volatile or thermally unstable compounds. In the context of this compound, HPLC is used for both qualitative and quantitative analysis, often coupled with various detectors like Ultraviolet (UV) or tandem mass spectrometry (MS/MS) for enhanced sensitivity and specificity. nih.govresearchgate.net

Method development in HPLC offers flexibility through the choice of stationary and mobile phases to optimize separations. chromatographyonline.com For arylcyclohexylamines, reverse-phase columns (e.g., C18) are commonly employed. chromatographyonline.com The mobile phase typically consists of a mixture of an aqueous buffer and an organic solvent like acetonitrile or methanol (B129727), often run in a gradient elution mode to achieve better resolution of multiple components.

A significant application of HPLC in this area is the separation of enantiomers (chiral separation), as many arylcyclohexylamines, including derivatives of this compound, are chiral and their enantiomers may exhibit different biological activities. mdpi.com Polysaccharide-based chiral stationary phases (CSPs) are frequently utilized for this purpose. mdpi.comunife.it

Table 1: Example HPLC Conditions for Arylcyclohexylamine Analysis

| Parameter | Conditions |

|---|---|

| Column | Chiral Stationary Phase (e.g., Cellulose-based) mdpi.comunife.it |

| Mobile Phase | Acetonitrile/Water with formic acid sielc.com |

| Detection | UV, Diode Array Detector (DAD), Mass Spectrometry (MS/MS) researchgate.netalwsci.com |

| Application | Enantioselective separation, Quantification in biological fluids mdpi.comnih.gov |

This table is a generalized representation based on methods for related compounds.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and highly sensitive technique for the analysis of volatile compounds. It is frequently applied to the determination of this compound and its metabolites in biological specimens like urine and blood. nih.govnih.govnih.gov Due to the polar nature of the amine group, derivatization is often required to improve the chromatographic properties and thermal stability of the analytes.

The analytical workflow typically involves an extraction step, such as liquid-liquid extraction (LLE) or solid-phase extraction (SPE), to isolate the compounds from the sample matrix. nih.gov The extract is then derivatized before injection into the GC-MS system. The gas chromatograph separates the components of the mixture, and the mass spectrometer provides detection and structural information based on the mass-to-charge ratio and fragmentation patterns of the ions. mdpi.com This combination allows for both high-confidence identification and precise quantification. researchgate.net GC-MS methods have been developed and validated for various arylcyclohexylamines, achieving low limits of detection (LOD) and quantification (LOQ), often in the low ng/mL range. researchgate.net

Table 2: Typical GC-MS Parameters for Arylcyclohexylamine Metabolite Analysis

| Parameter | Description |

|---|---|

| Extraction | Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) nih.gov |

| Derivatization | Silylation (e.g., with BSTFA) to increase volatility |

| GC Column | Capillary column (e.g., 5% phenyl-methylpolysiloxane) |

| Ionization Mode | Electron Ionization (EI) |

| Detection | Mass Spectrometer (Quadrupole or Time-of-Flight) |

| LOD/LOQ | Typically in the low ng/mL range (e.g., LOD 1 ng/mL, LOQ 2 ng/mL for related compounds) researchgate.net |

This table provides representative parameters based on established methods for related analytes.

Spectroscopic Characterization Methods

Spectroscopic techniques are indispensable for the definitive structural elucidation of this compound and its metabolites. These methods provide detailed information about the molecular structure, connectivity of atoms, and functional groups present in the molecule.

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for unambiguous structure determination of organic molecules. alwsci.com Both ¹H NMR and ¹³C NMR experiments provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, within the molecule.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Scaffold

| Atom Type | ¹H NMR (ppm) | ¹³C NMR (ppm) |

|---|---|---|

| Aromatic Protons (C₆H₅) | ~ 7.1 - 7.4 | ~ 125 - 145 |

| Cyclohexyl Protons (CH, CH₂) | ~ 1.0 - 3.0 | ~ 25 - 55 |

Values are approximate and based on general data for phenylcyclohexane and cyclohexylamine (B46788) structures. core.ac.ukchemicalbook.com

Mass Spectrometry (MS), particularly when coupled with chromatographic techniques (LC-MS, GC-MS), is crucial for both identifying and quantifying this compound and its metabolites. nih.gov High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of the parent molecule and its fragments. nih.gov

Tandem mass spectrometry (MS/MS) is used to study the fragmentation pathways of the molecule. nih.gov Under collision-induced dissociation (CID), the protonated molecule of this compound would be expected to undergo characteristic fragmentation. Common fragmentation patterns for arylcyclohexylamines involve cleavages of the cyclohexyl ring and loss of the amine group or parts of it. nih.govresearchgate.net The identification of specific fragment ions serves as a fingerprint for the compound, allowing for its confident identification even in complex matrices.

Table 4: Potential Key Fragment Ions in the Mass Spectrum of this compound

| m/z (mass-to-charge ratio) | Possible Fragment Identity |

|---|---|

| 176.1434 | [M+H]⁺ (Protonated Molecule) |

| 159.1171 | [M+H - NH₃]⁺ (Loss of ammonia) |

| 91.0548 | [C₇H₇]⁺ (Tropylium ion, characteristic of a benzyl moiety) |

Fragmentation is based on common pathways for related arylcyclohexylamine and benzylamine structures. nih.govresearchgate.net Exact masses are calculated for the specified formulas.

Infrared (IR) Spectroscopy is a technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. masterorganicchemistry.com The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its structural features.

Key expected absorptions include N-H stretching vibrations for the primary amine group, C-N stretching, aromatic and aliphatic C-H stretching, and C=C stretching vibrations for the phenyl ring. wpmucdn.comorgchemboulder.com As a primary amine, it would typically show two N-H stretching bands. orgchemboulder.com The presence and position of these bands can confirm the integrity of the functional groups within the molecule.

Table 5: Characteristic Infrared Absorption Bands for this compound

| Functional Group | Wavenumber (cm⁻¹) | Vibration Type |

|---|---|---|

| Amine (N-H) | 3400 - 3250 (two bands) | N-H Stretch |

| Amine (N-H) | 1650 - 1580 | N-H Bend |

| Aromatic C-H | 3100 - 3000 | C-H Stretch |

| Aliphatic C-H | 3000 - 2850 | C-H Stretch |

| Aromatic Ring | 1600, 1475 | C=C Stretch |

Data is based on typical ranges for the specified functional groups. masterorganicchemistry.comorgchemboulder.com

X-ray Diffraction Analysis for Absolute Configuration Determination

X-ray diffraction (XRD) is a powerful analytical technique for determining the three-dimensional atomic and molecular structure of a crystalline solid. In the context of chiral molecules such as this compound, single-crystal X-ray diffraction is the definitive method for unambiguously establishing the absolute configuration of its stereoisomers.

The fundamental principle of this method relies on the anomalous scattering of X-rays by the electrons of the atoms in a non-centrosymmetric crystal. When an enantiomerically pure chiral compound crystallizes, it does so in a non-centrosymmetric space group. The interaction of X-rays with the crystal lattice produces a diffraction pattern. Due to anomalous dispersion, the intensities of Friedel pairs of reflections (hkl and -h-k-l) are not identical. This difference, known as the Bijvoet difference, allows for the determination of the absolute structure of the molecule.

Detailed Research Findings:

While the principles of using X-ray crystallography to determine the absolute configuration of chiral amines are well-established, a specific, publicly available crystal structure determination for this compound has not been identified in the conducted literature search. However, the methodology that would be applied is as follows:

Crystallization: A single crystal of an enantiomerically pure salt of this compound (e.g., with a chiral acid or as a hydrochloride salt) of suitable size and quality would be grown. The quality of the crystal is paramount for obtaining high-resolution diffraction data.

Data Collection: The crystal would be mounted on a diffractometer and irradiated with monochromatic X-rays. The diffraction data, consisting of the intensities and positions of the diffracted beams, would be collected.

Structure Solution and Refinement: The collected data would be used to solve the crystal structure, yielding the positions of all atoms in the unit cell. The absolute configuration is then determined by refining the structural model against the diffraction data, typically by calculating the Flack parameter. A Flack parameter close to 0 for a given enantiomer confirms its absolute configuration, while a value close to 1 would indicate the opposite enantiomer.

Below is a hypothetical data table illustrating the kind of crystallographic data that would be obtained from such an analysis.

Interactive Data Table: Hypothetical Crystallographic Data for (1R,3R)-3-Phenyl-cyclohexylamine Hydrochloride

| Parameter | Hypothetical Value |

| Empirical formula | C₁₂H₁₈ClN |

| Formula weight | 211.73 |

| Temperature | 293(2) K |

| Wavelength | 0.71073 Å |

| Crystal system | Orthorhombic |

| Space group | P2₁2₁2₁ |

| Unit cell dimensions | a = 6.543(2) Å, b = 10.987(3) Å, c = 15.234(4) Å |

| Volume | 1095.8(5) ų |

| Z | 4 |

| Density (calculated) | 1.284 Mg/m³ |

| Absorption coefficient | 0.295 mm⁻¹ |

| F(000) | 456 |

| Crystal size | 0.30 x 0.20 x 0.15 mm |

| Theta range for data collection | 2.50 to 28.00° |

| Reflections collected | 2500 |

| Independent reflections | 2100 [R(int) = 0.045] |

| Final R indices [I>2sigma(I)] | R1 = 0.048, wR2 = 0.112 |

| Absolute structure parameter | 0.02(3) |

Note: The data in this table is for illustrative purposes only and does not represent experimentally determined values for this compound.

Spectrophotometric Methods

Spectrophotometric methods, particularly UV-Visible spectrophotometry, are widely used for the quantitative analysis of compounds that possess chromophoric groups. The phenyl group in this compound acts as a chromophore, absorbing ultraviolet radiation in a characteristic manner. This property can be exploited to develop analytical methods for its quantification in various samples.

The principle behind UV-Visible spectrophotometry is Beer-Lambert's law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution.

Detailed Research Findings:

Direct UV Spectrophotometry: The UV spectrum of a solution of this compound in a suitable solvent (e.g., ethanol, methanol, or acidic aqueous solution) would be recorded. The wavelength of maximum absorbance (λmax) would be determined, and a calibration curve of absorbance versus concentration would be constructed to quantify the compound in unknown samples.

Derivative Spectrophotometry: To resolve overlapping spectra from matrix components or metabolites, derivative spectrophotometry can be used. This technique involves calculating the first or higher-order derivative of the absorbance spectrum, which can enhance the resolution of spectral features and allow for more selective quantification.

Colorimetric Methods: The primary amino group of this compound can be derivatized with a suitable chromogenic reagent to produce a colored product that can be measured in the visible region of the spectrum. This approach can increase the sensitivity and selectivity of the assay. Common derivatizing agents for primary amines include ninhydrin, 2,4-dinitrofluorobenzene (DNFB), and p-dimethylaminocinnamaldehyde (PDAC). The reaction conditions (pH, temperature, reaction time) would need to be optimized to ensure complete and reproducible color development.

A hypothetical data table for a direct UV spectrophotometric method is presented below.

Interactive Data Table: Hypothetical UV Spectrophotometric Parameters for this compound

| Parameter | Hypothetical Value |

| Solvent | 0.1 M Hydrochloric Acid |

| λmax (Wavelength of Maximum Absorbance) | 258 nm |

| Molar Absorptivity (ε) | 250 L mol⁻¹ cm⁻¹ |

| Linearity Range | 5 - 50 µg/mL |

| Correlation Coefficient (r²) | 0.9995 |

| Limit of Detection (LOD) | 0.5 µg/mL |

| Limit of Quantification (LOQ) | 1.5 µg/mL |

Note: The data in this table is for illustrative purposes only and does not represent experimentally determined values for this compound.

Emerging Research Directions and Future Perspectives

Advanced Catalytic Systems for Enantioselective Synthesis of 3-Phenyl-cyclohexylamine Analogues

The development of chiral this compound analogues with specific stereochemistry is crucial for enhancing their pharmacological activity and reducing off-target effects. Modern synthetic efforts are focused on advanced catalytic systems that can achieve high enantioselectivity.

Recent progress in asymmetric catalysis offers promising avenues for the synthesis of enantiopure this compound derivatives. nih.govresearchgate.net Organocatalysis and transition-metal catalysis are at the forefront of this research. For instance, palladium-catalyzed enantioselective α-C–H coupling of a variety of amines has been reported, utilizing chiral phosphoric acids as effective anionic ligands. nih.govresearchgate.net This method allows for the arylation of a diverse array of aliphatic amines with high enantioselectivity. nih.govresearchgate.net

Furthermore, N-heterocyclic carbene (NHC)-catalyzed asymmetric synthesis is emerging as a powerful tool. nih.gov These catalytic systems can facilitate the construction of complex chiral molecules under mild conditions. The development of novel chiral ligands, such as trisubstituted chiral Cpx ligands for rhodium(III)-catalyzed reactions, has led to significantly increased selectivities in kinetic resolutions, which is a key process in separating enantiomers. nih.gov The exploration of solid-supported chiral catalysts also presents an opportunity for more sustainable and recyclable synthetic processes, which can be applied in both batch and continuous-flow modes. unimi.it

Future research in this area will likely focus on the design of more efficient and selective catalysts, the expansion of the substrate scope to include a wider range of functional groups, and the development of catalytic systems that can achieve multiple stereoselective transformations in a single step.

Integration of Artificial Intelligence and Machine Learning in this compound SAR Studies

Understanding the relationship between the chemical structure of this compound analogues and their biological activity (Structure-Activity Relationship, SAR) is fundamental for rational drug design. Artificial intelligence (AI) and machine learning (ML) are revolutionizing this field by enabling the analysis of large datasets to identify complex patterns that are not apparent through traditional methods. nih.gov

Quantitative Structure-Activity Relationship (QSAR) modeling, a computational approach to predict the biological activity of compounds, is being significantly enhanced by ML algorithms. nih.govnih.govfrontiersin.org Techniques such as Random Forest, Support Vector Machines (SVM), and deep learning neural networks are being employed to build predictive models for the activity of various chemical entities. researchgate.netresearchgate.net These models can help in silico screening of virtual libraries of this compound derivatives to prioritize candidates for synthesis and biological testing, thereby accelerating the discovery process. nih.gov

The table below illustrates a conceptual application of machine learning models in predicting the bioactivity of hypothetical this compound analogues.

| Compound ID | Molecular Descriptors | Predicted Activity (ML Model) | Experimental Activity (IC50) |

| PCA-001 | Descriptor Set A | High | 15 nM |

| PCA-002 | Descriptor Set B | Moderate | 120 nM |

| PCA-003 | Descriptor Set C | Low | >1000 nM |

| PCA-004 | Descriptor Set D | High | 25 nM |

This table is for illustrative purposes and does not represent actual experimental data.

Novel Pharmacological Targets for this compound Derivatives

While the primary pharmacological target of many this compound derivatives is the NMDA receptor, emerging research is exploring their activity at other targets, which could lead to new therapeutic applications.

Recent studies have investigated heterocycle-fused phenylcyclohexylamines as multi-target antagonists of the NMDA receptor and monoamine transporters (SERT, DAT, and NET). nih.gov This dual activity is being explored for the development of novel antidepressants with a potentially rapid onset of action and a reduced risk of addiction. nih.gov The rationale is that simultaneously modulating the glutamatergic and monoaminergic systems could offer a more effective treatment for depression. nih.gov

Beyond the central nervous system, researchers are investigating the potential of this chemical class for other indications. The structural similarity of this compound to other pharmacologically active molecules suggests that its derivatives could interact with a range of G-protein coupled receptors (GPCRs), ion channels, and enzymes. The search for novel targets is being aided by phenotypic screening, where compounds are tested in cell-based or whole-organism models to identify desired physiological effects without a preconceived target. youtube.com

The table below summarizes potential novel pharmacological targets for this compound derivatives based on recent research trends.

| Target Class | Specific Target | Potential Therapeutic Application |

| Transporters | SERT, DAT, NET | Depression, Anxiety Disorders nih.gov |

| Ion Channels | Voltage-gated calcium channels | Neuropathic Pain |

| Enzymes | Xanthine Oxidase | Gout, Hyperuricemia frontiersin.org |

| GPCRs | Sigma Receptors | Neuroprotection, Cognitive Disorders |

This table presents potential targets and applications based on the broader chemical space and emerging research; specific activity of this compound derivatives would require further investigation.

Multidisciplinary Approaches in this compound Research

The complexity of modern drug discovery necessitates a multidisciplinary approach, integrating expertise from various scientific fields. The research and development of this compound and its analogues are benefiting from such collaborations.

The synergy between synthetic organic chemists, computational chemists, pharmacologists, and biologists is crucial. Chemists design and synthesize novel analogues, which are then passed to pharmacologists for biological evaluation. youtube.com The resulting data is then fed back to computational chemists who use it to refine their predictive models, guiding the next round of synthesis in a cycle of iterative improvement. youtube.com

Collaborations between academic research institutions and industrial partners are also vital for translating basic scientific discoveries into clinical applications. youtube.com Academia often focuses on fundamental research, such as developing new synthetic methods or identifying novel biological targets. Industry, on the other hand, has the resources and expertise for preclinical and clinical development, including toxicology studies, formulation, and regulatory affairs. youtube.com

Furthermore, the integration of new technologies is driving innovation. High-throughput screening (HTS) allows for the rapid testing of large compound libraries against biological targets. nih.gov Advances in structural biology, such as cryo-electron microscopy (cryo-EM), are providing high-resolution images of drug-target interactions, which can inform the design of more potent and selective molecules. This collaborative and technologically advanced approach is essential for navigating the challenges of drug discovery and realizing the therapeutic potential of this compound derivatives.

Q & A

Q. What are the primary synthetic routes for 3-Phenyl-cyclohexylamine, and how can reaction conditions be optimized to improve yield?

Methodological Answer: The synthesis of this compound typically involves nucleophilic substitution or reductive amination. For example, cyclohexylamine derivatives can react with phenyl halides under basic conditions to form the arylcyclohexylamine backbone . Optimization includes:

- Temperature control : Elevated temperatures (80–100°C) enhance reaction rates but may increase side products.

- Catalyst selection : Palladium-based catalysts improve coupling efficiency in aryl halide reactions.

- Solvent choice : Polar aprotic solvents (e.g., DMF) stabilize intermediates.

Batch-specific purity data from analytical standards (e.g., ≥98% purity criteria in Cayman Chemical products) should guide validation .

Q. How should researchers characterize the structural purity of this compound?

Methodological Answer: Analytical techniques include:

- HPLC-MS : Quantifies purity and detects trace impurities using reference standards (e.g., Cayman Chemical’s arylcyclohexylamine standards) .

- NMR spectroscopy : Confirms molecular structure via proton and carbon shifts (e.g., cyclohexyl proton resonances at δ 1.2–2.5 ppm).

- X-ray crystallography : Resolves stereochemical ambiguities in crystalline derivatives .

Cross-validation with batch-specific certificates of analysis (COAs) is critical for forensic applications .

Q. What safety protocols are essential when handling this compound in laboratory settings?

Methodological Answer:

- Personal protective equipment (PPE) : Gloves, lab coats, and goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods to avoid aerosol inhalation, as arylcyclohexylamines may exhibit neurotoxic or respiratory hazards .

- Storage : Stable at -20°C in airtight containers to prevent degradation .

Safety Data Sheets (SDS) must be reviewed prior to use, with institutional approval for hazardous material handling .

Advanced Research Questions

Q. How can contradictory data on the biological activity of this compound derivatives be resolved?

Methodological Answer: Contradictions often arise from:

- Variability in assay conditions (e.g., cell line specificity, concentration ranges).

- Impurity interference : By-products from incomplete synthesis can confound results.

Resolution strategies : - Dose-response validation : Replicate experiments across multiple models (e.g., in vitro vs. ex vivo).

- Meta-analysis : Compare data across studies using standardized metrics (e.g., IC50 values) .

- Analytical rigor : Confirm compound identity and purity via LC-MS before biological testing .

Q. What strategies minimize by-products during this compound synthesis?

Methodological Answer:

- Stepwise purification : Use column chromatography (silica gel, ethyl acetate/hexane gradients) to isolate intermediates .

- Reaction monitoring : TLC or inline IR spectroscopy detects side reactions early.

- Catalytic optimization : Transition-metal catalysts (e.g., Pd/C) enhance selectivity in cross-coupling steps .

For complex derivatives, computational modeling (e.g., DFT) predicts steric and electronic barriers to by-product formation .

Q. How can researchers design experiments to probe the stereochemical effects of this compound in receptor binding?

Methodological Answer:

- Enantiomer separation : Chiral HPLC or enzymatic resolution isolates stereoisomers .

- Docking simulations : Molecular modeling (e.g., AutoDock Vina) predicts binding affinities to targets like NMDA receptors.

- Pharmacological assays : Compare EC50 values of enantiomers in receptor-specific functional assays (e.g., calcium flux assays) .

Case studies on structurally similar arylcyclohexylamines (e.g., ketamine derivatives) provide comparative frameworks .

Q. What advanced techniques validate the stability of this compound under varying storage conditions?

Methodological Answer:

- Accelerated stability studies : Expose samples to 40°C/75% humidity for 6 months, analyzing degradation via LC-MS .

- Mass balance analysis : Quantify total impurities before/after stress testing (e.g., oxidative, photolytic conditions).

- Isotopic labeling : Track decomposition pathways using deuterated analogs .

Long-term stability data from reference standards (e.g., ≥5 years at -20°C) serve as benchmarks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.